molecular formula C14H13N3O B1525815 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine CAS No. 1246348-84-4

4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine

Cat. No. B1525815
CAS RN: 1246348-84-4
M. Wt: 239.27 g/mol
InChI Key: RRGDSVAWRQKZQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine”, it’s worth noting that pyridine N-oxides, which are similar compounds, undergo hydrogenation over palladium to afford pyridine . They also participate in the stereoselective synthesis of substituted pyridines, piperidines, and piperazines .

Scientific Research Applications

Synthesis of Biologically Active Molecules

Pyrazolo[4,3-c]pyridines, due to their structural similarity to adenine and guanine, are of significant interest in medicinal chemistry. They serve as key scaffolds in the synthesis of molecules with potential biological activities. The diverse substitution patterns at various positions on the pyrazolopyridine core allow for the creation of a multitude of compounds with varied biological properties .

Anticancer Agents

Compounds derived from pyrazolo[4,3-c]pyridine have been investigated for their anticancer properties. Specifically, derivatives have been synthesized and evaluated for their ability to inhibit EGFR kinase, which plays a crucial role in the proliferation of cancer cells. These compounds have shown promising antiproliferative activities against various human cancer cell lines, including breast, lung, colon, and cervical cancers .

Antidiabetic Applications

The pyrazolo[4,3-c]pyridine derivatives have been studied for their potential to reduce blood glucose levels. This application is particularly relevant for the prevention and treatment of disorders associated with elevated plasma blood glucose, such as type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

properties

IUPAC Name

3-methyl-4-phenylmethoxy-2H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-10-13-12(17-16-10)7-8-15-14(13)18-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGDSVAWRQKZQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)C=CN=C2OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 2
Reactant of Route 2
4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 3
Reactant of Route 3
4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 5
Reactant of Route 5
4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 6
Reactant of Route 6
4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.